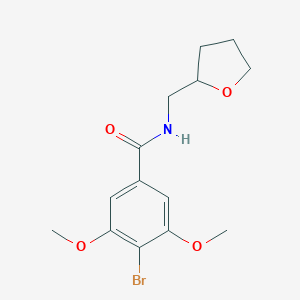
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of histone deacetylase inhibitors (HDACi), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Scientific Research Applications
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to have anti-cancer effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide works by inhibiting HDAC enzymes, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
As mentioned earlier, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide works by inhibiting HDAC enzymes. HDACs are responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDACs, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide leads to the accumulation of acetylated histones, which promotes the activation of tumor suppressor genes and the repression of oncogenes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, it has also been shown to have anti-inflammatory effects. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and promotes the production of anti-inflammatory cytokines, such as IL-10. This makes it a potential therapeutic agent for a variety of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide selectively targets HDAC1 and HDAC3, which are the most important HDAC enzymes for anti-cancer activity. This makes it a potentially safer and more effective therapeutic agent. However, one of the limitations of 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide. One area of interest is its potential use in combination with other anti-cancer agents. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been shown to enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of these diseases. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide.
Synthesis Methods
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide can be synthesized using a multi-step process starting from 5-methylisoxazole-3-carboxylic acid. The first step involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with 3-methylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 5-methylisoxazole-3-amine to form the final product, 3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide.
properties
Product Name |
3-methyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-8-4-3-5-10(6-8)17(14,15)13-11-7-9(2)16-12-11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
DQTXDIBZLKUVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NOC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NOC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)
![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)



![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)